An In-depth Technical Guide to 1-Phenylbut-3-en-2-amine Hydrochloride: Properties, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to 1-Phenylbut-3-en-2-amine Hydrochloride: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 1-Phenylbut-3-en-2-amine hydrochloride, a chiral allylic amine with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from commercial suppliers of its enantiomers, general principles of allylic amine chemistry, and comparative data from structurally related molecules. All inferred data is clearly noted.
Chemical Identity and Physical Properties
1-Phenylbut-3-en-2-amine hydrochloride is the salt of a primary allylic amine. The presence of a stereocenter at the carbon atom bearing the amino group gives rise to two enantiomers: (R)-1-Phenylbut-3-en-2-amine hydrochloride and (S)-1-Phenylbut-3-en-2-amine hydrochloride.
Table 1: Physical and Chemical Properties of 1-Phenylbut-3-en-2-amine Hydrochloride
| Property | Value | Source/Comment |
| Chemical Formula | C₁₀H₁₄ClN | Deduced from structure |
| Molecular Weight | 183.68 g/mol | Supplier Data[1][2] |
| Appearance | White to off-white solid (predicted) | Supplier Data[2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in water and polar organic solvents. | General property of amine hydrochlorides |
| CAS Number | (R)-enantiomer: 132312-93-7(S)-enantiomer: 141448-55-7 | Supplier Data[1][3] |
Molecular Structure
The structure of 1-Phenylbut-3-en-2-amine hydrochloride features a phenyl group attached to a four-carbon chain containing a terminal double bond and an amine group at the second position. The hydrochloride salt form enhances its stability and water solubility.
Caption: Structure of 1-Phenylbut-3-en-2-ammonium chloride.
Synthesis and Reactivity
While a specific, detailed synthesis for 1-Phenylbut-3-en-2-amine is not readily found in the literature, general methods for the preparation of allylic amines are well-established. These methods often serve as a foundational approach for the synthesis of this and related compounds.
Synthetic Approaches
A plausible synthetic route to 1-Phenylbut-3-en-2-amine would involve the reductive amination of the corresponding ketone, 1-phenylbut-3-en-2-one. This ketone is a known compound, and its conversion to the amine can be achieved through various established protocols.
Caption: Plausible synthetic pathway to 1-Phenylbut-3-en-2-amine hydrochloride.
Experimental Protocol: Reductive Amination (Hypothetical)
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Dissolution: Dissolve 1-phenylbut-3-en-2-one (1 equivalent) in a suitable solvent such as methanol.
-
Amine Source: Add an excess of an ammonia source, for example, ammonium acetate (approximately 10 equivalents).
-
Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent like sodium cyanoborohydride (approximately 1.5 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography.
-
Workup: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography.
-
Salt Formation: Dissolve the purified amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
Chemical Reactivity
As an allylic amine, 1-Phenylbut-3-en-2-amine hydrochloride is expected to exhibit reactivity characteristic of both the amine and the alkene functional groups.
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Amine Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and formation of imines.[4] As a hydrochloride salt, the amine is protonated, rendering it less nucleophilic until neutralized.
-
Allylic Position: The hydrogens on the carbon adjacent to both the phenyl group and the double bond (the benzylic/allylic position) may be susceptible to radical abstraction.
-
Alkene Group: The double bond can undergo electrophilic addition reactions, though the reactivity may be influenced by the adjacent stereocenter and the phenyl group.
Spectroscopic Properties (Predicted)
Direct spectroscopic data for 1-Phenylbut-3-en-2-amine hydrochloride is not available. The following predictions are based on the analysis of its structural features and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Phenyl Protons: A multiplet in the range of 7.2-7.4 ppm.
-
Vinyl Protons: A complex multiplet between 5.0 and 6.0 ppm, showing characteristic geminal, cis, and trans couplings.
-
Methine Proton (CH-N): A multiplet, likely between 3.5 and 4.5 ppm, coupled to the adjacent methylene and vinyl protons. The presence of the ammonium group would cause a downfield shift.
-
Methylene Protons (CH₂): A multiplet coupled to the adjacent methine and vinyl protons.
-
Amine Protons (NH₃⁺): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR:
-
Phenyl Carbons: Signals in the aromatic region (125-145 ppm).
-
Vinyl Carbons: Two signals in the alkene region, with the terminal CH₂ appearing around 115-120 ppm and the internal CH around 135-140 ppm.
-
Methine Carbon (C-N): A signal in the range of 50-60 ppm.
-
Methylene Carbon: A signal in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Phenylbut-3-en-2-amine hydrochloride is expected to show the following characteristic absorption bands:
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Comment |
| N-H Stretch (Ammonium) | 3200-2800 | Strong, Broad | Characteristic of amine salts. |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | |
| C-H Stretch (Alkene) | 3080-3010 | Medium | |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium | |
| N-H Bend (Ammonium) | 1600-1500 | Medium-Strong | |
| C=C Stretch (Alkene) | 1650-1630 | Medium-Weak | |
| C=C Stretch (Aromatic) | 1600, 1475 | Medium-Weak |
Mass Spectrometry
In a mass spectrum (electron ionization), the free base (1-Phenylbut-3-en-2-amine) would likely show a molecular ion peak at m/z = 147. Common fragmentation patterns would include the loss of the vinyl group and cleavage at the benzylic position.
Safety and Handling
Detailed toxicological data for 1-Phenylbut-3-en-2-amine hydrochloride is not available. However, as an allylic amine, it should be handled with caution. Allylamines, as a class, can be toxic and irritating.[5][6]
General Handling Precautions:
-
Use in a well-ventilated area, preferably a chemical fume hood.[7][8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Avoid inhalation of dust and contact with skin and eyes.[7][8]
-
In case of contact, wash the affected area immediately with plenty of water.[7]
Storage:
-
Store in a cool, dry, and well-ventilated place.[9]
-
Keep the container tightly sealed to prevent moisture absorption and degradation.[9]
-
Amines can be sensitive to light and air, so storage in a dark container under an inert atmosphere is recommended for long-term stability.[9]
Conclusion
1-Phenylbut-3-en-2-amine hydrochloride is a chiral building block with potential for use in various synthetic applications. While detailed experimental data is scarce, its chemical properties can be reasonably predicted based on its structure and the known chemistry of allylic amines. Further research is needed to fully characterize its reactivity, spectroscopic properties, and toxicological profile to enable its broader application in research and development.
References
-
CloudSDS. (2025, April 8). Everything You Need to Know About Allylamine. Available at: [Link]
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Gagnaire, F., et al. (2025, August 10). Toxicity of aliphatic amines: Structure-activity relationship. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Allylamine Acute Exposure Guideline Levels. In PubChem. Retrieved from [Link]
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Mondal, B., et al. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
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PubChem. (n.d.). 1-Phenyl-3-buten-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 1-phenylbut-3-yn-2-amine hydrochloride (C10H11N). Retrieved from [Link]
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Wikipedia. (n.d.). Phenylbutenamine. Retrieved from [Link]
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Wiley-VCH. (2006). Supporting Information. Available at: [Link]
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Krische, M. J., et al. (n.d.). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. PMC. Available at: [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
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MySkinRecipes. (n.d.). (R)-1-Phenylbut-3-en-2-amine hydrochloride. Available at: [Link]
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PubChem. (n.d.). 1-Phenylbut-3-en-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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American Elements. (n.d.). 1-phenylbut-3-en-2-ol. Available at: [Link]
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NIST. (n.d.). Benzenepropanamine, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. Available at: [Link]
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Wiley Online Library. (n.d.). Amine Adsorbents Stability for Post‐Combustion CO2 Capture: Determination and Validation of Laboratory Degradation Rates in a. Available at: [Link]
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MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at: [Link]
Sources
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- 2. (R)-1-Phenylbut-3-en-1-amine hydrochloride - CAS:132312-93-7 - Sunway Pharm Ltd [3wpharm.com]
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